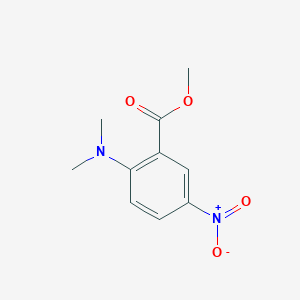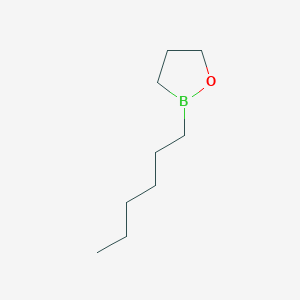
2-Hexyl-1,2-oxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-1,2-oxaborolane is an organoboron compound with the molecular formula C9H19BO It is a member of the oxaborolane family, characterized by a boron atom integrated into a five-membered ring structure
Preparation Methods
The synthesis of 2-Hexyl-1,2-oxaborolane can be achieved through several methods. One common approach involves the reaction of hexyl alcohol with boron trihalides, such as boron trichloride, under controlled conditions. The reaction typically proceeds as follows:
C6H13OH+BCl3→C6H13BCl2+HCl
The resulting intermediate is then treated with a base, such as sodium hydroxide, to form this compound:
C6H13BCl2+NaOH→C6H13BO+NaCl+H2O
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hexyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hexyl-1,2-oxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism by which 2-Hexyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hexyl-1,2-oxaborolane can be compared with other oxaborolanes, such as 2-methyl-1,2-oxaborolane and 2-ethyl-1,2-oxaborolane. These compounds share a similar ring structure but differ in the alkyl group attached to the boron atom. The uniqueness of this compound lies in its hexyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- 2-Methyl-1,2-oxaborolane
- 2-Ethyl-1,2-oxaborolane
- 2-Propyl-1,2-oxaborolane
Properties
CAS No. |
10173-40-7 |
|---|---|
Molecular Formula |
C9H19BO |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
2-hexyloxaborolane |
InChI |
InChI=1S/C9H19BO/c1-2-3-4-5-7-10-8-6-9-11-10/h2-9H2,1H3 |
InChI Key |
MMVNNFFYDXDWML-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCO1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


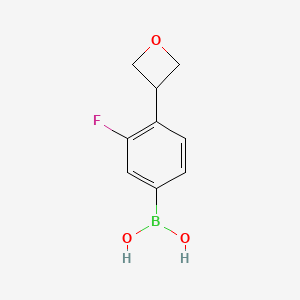
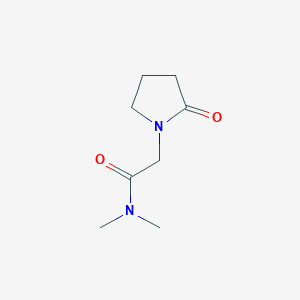
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)

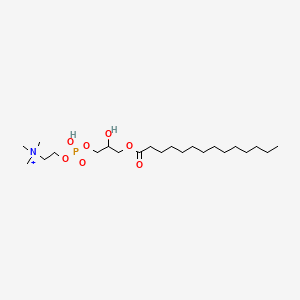
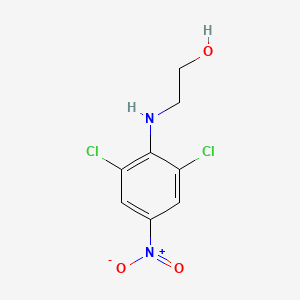
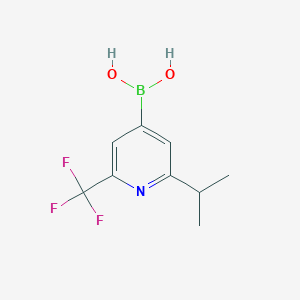
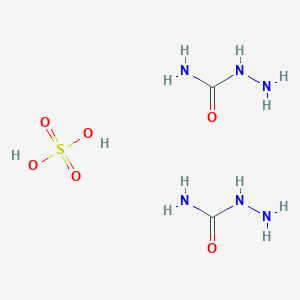
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
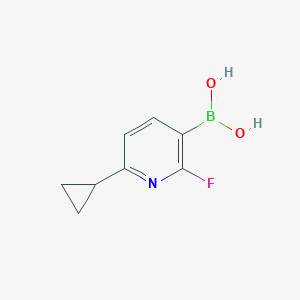
![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
